molecular formula C8H3K3O7S B15177571 5-Sulphoisophthalic acid, potassium salt CAS No. 71872-94-1

5-Sulphoisophthalic acid, potassium salt

Cat. No.: B15177571
CAS No.: 71872-94-1
M. Wt: 360.47 g/mol
InChI Key: ZFTDWYZXSHNGBO-UHFFFAOYSA-K
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Description

5-Sulphoisophthalic acid, potassium salt is a chemical compound with the molecular formula C8H3K3O7S and a molecular weight of 360.47 g/mol . It is a derivative of isophthalic acid, where a sulfonic acid group is introduced at the 5-position of the benzene ring, and potassium ions replace the hydrogen atoms of the carboxylic acid groups. This compound is known for its applications in various fields, including catalysis, gas storage, magnetic materials, and luminescence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Sulphoisophthalic acid, potassium salt typically involves the sulfonation of isophthalic acid followed by neutralization with potassium hydroxide. The general steps are as follows:

Industrial Production Methods: In industrial settings, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Sulphoisophthalic acid, potassium salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

5-Sulphoisophthalic acid, potassium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Sulphoisophthalic acid, potassium salt involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, enhancing reaction rates and selectivity. The sulfonic acid group provides strong binding sites for metal ions, while the carboxylate groups offer additional coordination sites .

Comparison with Similar Compounds

Uniqueness: 5-Sulphoisophthalic acid, potassium salt is unique due to its specific ionic composition, which can influence its solubility, reactivity, and coordination behavior. The potassium ions provide distinct properties compared to other metal ions, making it suitable for specific applications in catalysis and material science .

Properties

CAS No.

71872-94-1

Molecular Formula

C8H3K3O7S

Molecular Weight

360.47 g/mol

IUPAC Name

tripotassium;5-sulfonatobenzene-1,3-dicarboxylate

InChI

InChI=1S/C8H6O7S.3K/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3

InChI Key

ZFTDWYZXSHNGBO-UHFFFAOYSA-K

Canonical SMILES

C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[K+].[K+].[K+]

Origin of Product

United States

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